molecular formula C6H7N3O B11811327 2-(Pyrimidin-4-yl)acetamide

2-(Pyrimidin-4-yl)acetamide

Cat. No.: B11811327
M. Wt: 137.14 g/mol
InChI Key: BENRCDFLRJLQHI-UHFFFAOYSA-N
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Description

2-(Pyrimidin-4-yl)acetamide is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-4-yl)acetamide typically involves the reaction of pyrimidine derivatives with acetamide. One common method is the condensation of 4-chloropyrimidine with acetamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrimidine compounds, which can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

2-(Pyrimidin-4-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and the biological target. Studies have shown that pyrimidine derivatives can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and dihydrofolate reductase (DHFR), leading to anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrimidin-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

2-pyrimidin-4-ylacetamide

InChI

InChI=1S/C6H7N3O/c7-6(10)3-5-1-2-8-4-9-5/h1-2,4H,3H2,(H2,7,10)

InChI Key

BENRCDFLRJLQHI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1CC(=O)N

Origin of Product

United States

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